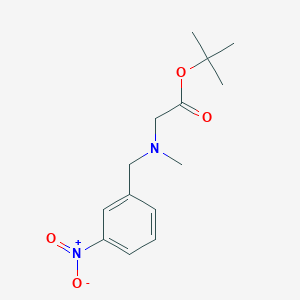
Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, an aminomethyl group, a fluorine atom, a hydroxyl group, and a carboxylate group attached to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using reagents like potassium fluoride.
Aminomethylation: The aminomethyl group can be added through reductive amination reactions involving formaldehyde and an amine source.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like hydrogen peroxide.
Carboxylation: The carboxylate group can be introduced through esterification reactions involving benzyl alcohol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Potassium fluoride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the hydroxyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 4-(aminomethyl)-3-hydroxy-4-hydroxypiperidine-1-carboxylate: Lacks the fluorine atom, which may result in different binding properties.
Benzyl 4-(aminomethyl)-3-fluoro-4-methoxypiperidine-1-carboxylate: Contains a methoxy group instead of a hydroxyl group, affecting its reactivity and interactions.
Uniqueness
Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence its behavior in chemical reactions and biological systems.
Propiedades
Fórmula molecular |
C14H19FN2O3 |
|---|---|
Peso molecular |
282.31 g/mol |
Nombre IUPAC |
benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H19FN2O3/c15-12-8-17(7-6-14(12,19)10-16)13(18)20-9-11-4-2-1-3-5-11/h1-5,12,19H,6-10,16H2 |
Clave InChI |
YGOVYAMIHUJJDA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(C1(CN)O)F)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Dimethyl 2-{3-[(ethoxycarbonyl)amino]-4-nitrophenyl}propanedioate](/img/structure/B11819504.png)
![(2R,3R,4R,5R)-2-amino-4-[(2R,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal](/img/structure/B11819505.png)

![Cyclohexanecarboxylic acid, 4-[4-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]-, methyl ester, trans-](/img/structure/B11819515.png)




![rac-(3aR,6S,6aS)-1-benzyl-octahydrocyclopenta[b]pyrrol-6-amine dihydrochloride](/img/structure/B11819549.png)



